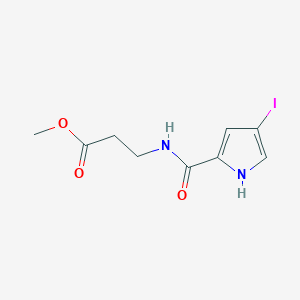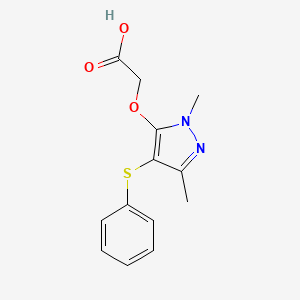
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenylthio group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the reaction of 1,3-dimethyl-4-(phenylthio)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the pyrazole oxygen, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The phenylthio group may play a role in modulating the compound’s activity by interacting with enzymes or receptors, while the pyrazole ring may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-4-(phenylthio)-1H-pyrazole: Lacks the acetic acid moiety.
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of both the phenylthio group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
2-(2,5-dimethyl-4-phenylsulfanylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C13H14N2O3S/c1-9-12(19-10-6-4-3-5-7-10)13(15(2)14-9)18-8-11(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VSNIYMGKAQAPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


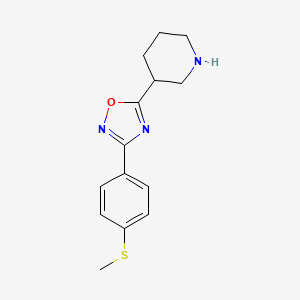


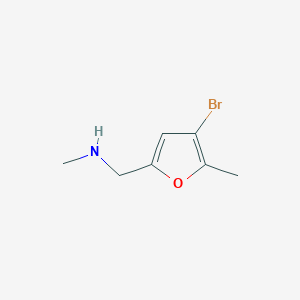

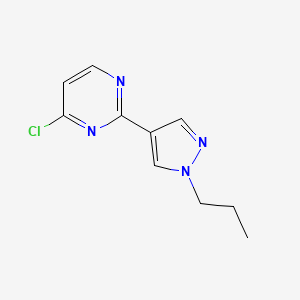
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)
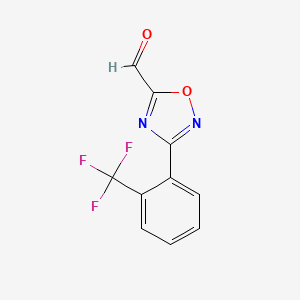
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
